9-Ethoxy-9H-pyrido[3,4-B]indole
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Overview
Description
9-Ethoxy-9H-pyrido[3,4-B]indole is a heterocyclic compound that belongs to the class of β-carbolines. This compound is characterized by its fused pyridine and indole rings, with an ethoxy group attached at the ninth position. β-Carbolines are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethoxy-9H-pyrido[3,4-B]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine in the presence of an acid catalyst to form the indole structure . Another method includes the cyclocondensation of appropriate precursors under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Ethoxy-9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro-β-carbolines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted β-carbolines, quinoline derivatives, and tetrahydro-β-carbolines .
Scientific Research Applications
9-Ethoxy-9H-pyrido[3,4-B]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Ethoxy-9H-pyrido[3,4-B]indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
9H-Pyrido[3,4-B]indole: The parent compound without the ethoxy group.
9-Methyl-β-carboline: A derivative with a methyl group at the ninth position.
Harmine: A natural β-carboline with methoxy and methyl groups at specific positions.
Uniqueness: 9-Ethoxy-9H-pyrido[3,4-B]indole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its analogs .
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
9-ethoxypyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2O/c1-2-16-15-12-6-4-3-5-10(12)11-7-8-14-9-13(11)15/h3-9H,2H2,1H3 |
InChI Key |
UFXSLOVZMKWGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCON1C2=CC=CC=C2C3=C1C=NC=C3 |
Origin of Product |
United States |
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